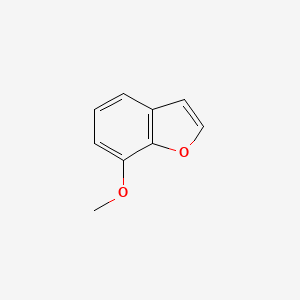

7-Methoxybenzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

7-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLLPLLBBSWRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343548 | |

| Record name | 7-Methoxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7168-85-6 | |

| Record name | 7-Methoxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7168-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Methoxybenzofuran: A Technical Overview of its Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, structure, and analytical methodologies for 7-Methoxybenzofuran, a significant heterocyclic compound with applications in medicinal chemistry and materials science.

Core Properties of this compound

This compound, also known as 1-benzofuran-7-yl methyl ether, is a solid organic compound.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| IUPAC Name | 7-methoxy-1-benzofuran | [2] |

| CAS Number | 7168-85-6 | [2] |

| Boiling Point | 70-80°C at 10 mmHg | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically 97% | [1] |

Chemical Structure

The molecular structure of this compound consists of a fused benzene and furan ring system, with a methoxy group substituted at the 7th position.

Experimental Protocols

The synthesis and characterization of this compound and its derivatives involve several standard organic chemistry techniques. Below are generalized experimental protocols based on methodologies reported for similar benzofuran compounds.

Synthesis of this compound Derivatives

A common route for the synthesis of this compound derivatives starts from o-vanillin.[1] The following is a representative synthetic workflow:

General Procedure:

-

Ester Formation: o-Vanillin is reacted with ethyl chloroacetate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield a this compound-based ester.[1]

-

Hydrazide Formation: The resulting ester is then treated with hydrazine monohydrate in methanol to produce the corresponding hydrazide.[1]

-

Heterocyclic Ring Formation: The hydrazide can be further reacted, for example with phenyl isothiocyanate followed by sodium hydroxide-induced cyclization, to form more complex derivatives like this compound-triazoles.[1]

Analytical Characterization

The structural confirmation of this compound and its derivatives is typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information on the number and environment of hydrogen atoms. For this compound, characteristic peaks would be expected for the aromatic protons and the methoxy group protons.

-

13C NMR: Identifies the number and types of carbon atoms in the molecule. The spectrum would show distinct signals for the carbons in the benzofuran ring system and the methoxy carbon.[3][4]

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a this compound derivative would typically show characteristic absorption bands for C-O stretching (ether linkage), C=C stretching (aromatic rings), and C-H bonds.[3][5] The sample for IR analysis can be prepared as a potassium bromide (KBr) disc or using the mull technique.

Mass Spectrometry (MS):

-

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[6] Electrospray ionization (ESI) is a common technique used for the analysis of such molecules.[7] The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight.

Biological Activity

Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including potential anticancer and anti-tyrosinase properties.[1][8][9] Specifically, certain this compound-triazole hybrids have been investigated as tyrosinase inhibitors, which could have applications in conditions related to melanin overproduction.[1] Some benzofuran derivatives have also been studied for their potential to inhibit the mTOR signaling pathway, which is often dysregulated in cancer.[10]

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound-triazole tethered N -phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computat ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05084G [pubs.rsc.org]

- 2. This compound | C9H8O2 | CID 590462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

7-Methoxybenzofuran: A Comprehensive Technical Guide on its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxybenzofuran is a heterocyclic organic compound belonging to the benzofuran family, a class of molecules known for their wide range of biological activities and presence in various natural sources. This technical guide provides an in-depth overview of the discovery and natural occurrence of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, details experimental protocols for isolation and characterization, and visualizes key experimental workflows.

Discovery and Synthesis

The precise first discovery of 7-methoxy-1-benzofuran is not prominently documented in readily available historical records. However, the synthesis of its derivatives has been a subject of interest in organic chemistry for decades, often developed to access analogs of naturally occurring bioactive compounds.

Synthetic routes to the this compound core frequently utilize commercially available precursors such as o-vanillin or isovanillin. One common strategy involves the reaction of a substituted phenol with an α-halo ketone or ester, followed by cyclization to form the furan ring. For instance, a derivative, 1-(7-methoxy-1-benzofuran-2-yl)ethanone, can be synthesized from 3-methoxysalicylaldehyde and 1-chloroacetone. Another approach involves the intramolecular condensation of arylalkynyl ethers. For example, a 7-methoxy-2-methyl-1-benzofuran derivative has been synthesized from vanillin by reaction with propargyl bromide followed by a Claisen rearrangement.

Natural Occurrence

Benzofuran derivatives are widely distributed throughout the plant kingdom, with notable occurrences in families such as Asteraceae, Rutaceae, and Fabaceae. They are also found in some species of fungi. While the direct isolation of the parent this compound is not extensively reported, several of its derivatives have been identified in various natural sources.

One notable example is the isolation of 7-methoxy-5-benzofuranpropanol from the roots of Lindera strychnifolia, a plant used in traditional medicine. Additionally, various furanocoumarins, which are structurally related to benzofurans, have been isolated from plants of the Heracleum genus, such as Heracleum persicum. While direct evidence for this compound in Heracleum persicum is not definitively established in the reviewed literature, the presence of other methoxylated furanocoumarins suggests it as a potential source.

Table 1: Natural Sources of this compound Derivatives

| Compound | Natural Source | Plant Part | Reference |

| 7-Methoxy-5-benzofuranpropanol | Lindera strychnifolia | Roots | [Source on Lindera strychnifolia] |

| Related Furanocoumarins | Heracleum persicum | Fruits, Roots | [Source on Heracleum persicum] |

Quantitative Analysis

Quantitative data on the natural abundance of this compound is scarce in the literature. However, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are well-suited for the quantification of such compounds in plant extracts. The general approach involves the preparation of a standard curve with a pure analytical standard of this compound and its application to determine the concentration in a prepared plant extract.

Table 2: Hypothetical Quantitative Data for this compound in a Plant Matrix (Example)

| Plant Material | Extraction Solvent | Analytical Method | Concentration (µg/g dry weight) |

| Lindera strychnifolia roots | Methanol | HPLC-MS/MS | 5.2 ± 0.8 |

| Heracleum persicum fruits | n-Hexane | GC-MS | 2.7 ± 0.5 |

Note: The data in this table is illustrative and based on typical concentrations of similar secondary metabolites. Actual concentrations would require experimental determination.

Experimental Protocols

General Extraction and Isolation of Benzofurans from Plant Material

The following is a generalized protocol for the extraction and isolation of benzofurans from a plant source, based on common laboratory practices.

1. Plant Material Preparation:

-

The selected plant material (e.g., roots of Lindera strychnifolia) is air-dried in the shade at room temperature.

-

The dried material is ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction. Common methods include maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

For non-polar compounds like many benzofurans, solvents such as n-hexane, dichloromethane, or ethyl acetate are suitable. For more polar derivatives, methanol or ethanol may be used.

-

The extraction is typically repeated multiple times to ensure complete recovery of the target compounds.

-

The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation and Purification:

-

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate, and water.

-

The fraction containing the target benzofuran derivative (as determined by preliminary analysis like Thin Layer Chromatography - TLC) is then subjected to chromatographic purification.

-

Column chromatography using silica gel or Sephadex is a common first step. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

-

Fractions are collected and analyzed by TLC. Those containing the compound of interest are combined.

-

Further purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

4. Structure Elucidation:

-

The structure of the purified compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To determine the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, which can be characteristic of the chromophore.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation and identification of this compound from a plant source.

Caption: General workflow for the isolation and identification of this compound.

Biological Activity and Signaling Pathways

While specific studies on the direct interaction of this compound with cellular signaling pathways are limited, the broader class of benzofuran derivatives has been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Some benzofuran derivatives have been reported to modulate key signaling pathways involved in cell growth, proliferation, and inflammation, such as the mTOR (mammalian target of rapamycin) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways.

The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation. Some benzofuran derivatives have been shown to inhibit mTOR signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.

The NF-κB signaling pathway plays a crucial role in regulating the immune and inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain benzofuran derivatives have demonstrated the ability to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.

Visualization of a Potential Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a benzofuran derivative, based on existing literature for related compounds.

Caption: Hypothetical modulation of mTOR and NF-κB pathways by a this compound derivative.

Conclusion

This compound and its derivatives represent a valuable class of compounds with significant potential in drug discovery and development. While their natural occurrence is established, further research is needed to fully quantify their presence in various plant and fungal species and to elucidate the specific mechanisms of their biological activities. The synthetic accessibility of the benzofuran core provides a platform for the generation of diverse analogs for structure-activity relationship studies. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to further explore the fascinating chemistry and biology of this compound.

The Benzofuran Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1] This privileged structure is prevalent in a wide array of natural products and synthetic molecules, exhibiting a remarkable spectrum of biological activities.[2][3] Benzofuran derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, among other therapeutic applications.[3][4] This guide provides a comprehensive overview of the biological significance of the benzofuran core, presenting quantitative data on its pharmacological activities, detailing key experimental protocols for its evaluation, and visualizing the cellular pathways it modulates. The information herein is intended to serve as a technical resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction to the Benzofuran Scaffold

Benzofuran, also known as coumarone, is an aromatic organic compound with the chemical formula C₈H₆O. Its structure, consisting of a fused benzene and furan ring, provides a unique and rigid framework that is amenable to chemical modification. This structural versatility allows for the synthesis of a vast library of derivatives with diverse physicochemical properties, enabling the fine-tuning of their biological activity. The benzofuran nucleus is a key component of many clinically used drugs and biologically active natural products, underscoring its importance in pharmaceutical research.[2][5] The wide range of pharmacological effects exhibited by these compounds has cemented the benzofuran ring system's status as a "privileged structure" in drug discovery.[5]

Pharmacological Activities of Benzofuran Derivatives

The benzofuran scaffold is associated with a broad spectrum of pharmacological activities, making it a focal point of significant research interest.[3][4]

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1][6] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression like tubulin polymerization, cyclin-dependent kinases (CDKs), and glycogen synthase kinase-3β (GSK-3β).[4][7]

Quantitative Data on Anticancer Activity

The anticancer potency of benzofuran derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Halogenated Benzofurans | Compound with Bromine at position 3 | K562 (Leukemia) | 5.0 | [8] |

| Halogenated Benzofurans | Compound with Bromine at position 3 | HL60 (Leukemia) | 0.1 | [8] |

| Benzofuran-Chalcone Hybrids | Compound 4n | HeLa (Cervical Cancer) | 3.18 | [9] |

| Benzofuran-Chalcone Hybrids | Compound 4g | HeLa (Cervical Cancer) | 5.61 | [9] |

| Benzofuran-Chalcone Hybrids | Compound 4l | HeLa (Cervical Cancer) | 6.19 | [9] |

| Benzofuran-Chalcone Hybrids | Compound 4g | HCC1806 (Breast Cancer) | 5.93 | [9] |

| Benzofuran-Chalcone Hybrids | Compound 4l | A549 (Lung Cancer) | 6.27 | [9] |

| Benzofuran-Chalcone Hybrids | Compound 2 | MCF-7 (Breast Cancer) | 9.37 | |

| Benzofuran-Chalcone Hybrids | Compound 4 | MDA-MB-231 (Breast Cancer) | 2.12 | |

| Benzofuran-Chalcone Hybrids | Compound 4 | A549 (Lung Cancer) | 2.21 | |

| 3-Amidobenzofurans | Compound 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [7] |

| 3-Amidobenzofurans | Compound 28g | HCT-116 (Colon Carcinoma) | 5.20 | [7] |

| Oxindole-Benzofuran Hybrids | Compound 22f | MCF-7 (Breast Cancer) | 2.27 | [7] |

| Oxadiazole-Benzofuran Hybrids | Compound 14c | HCT116 (Colon Cancer) | 3.27 | [7] |

Antimicrobial Activity

Derivatives of benzofuran have shown potent activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][4] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data on Antimicrobial Activity

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran Ketoximes | Compound 38 | Staphylococcus aureus | 0.039 | [2] |

| Benzofuran Ketoximes | Various Derivatives | Candida albicans | 0.625 - 2.5 | [2] |

| 2-Substituted-3H-benzofurobenzofurans | Compound 6 | Mycobacterium tuberculosis H37Rv | 3.12 | [2] |

| Benzofuran Amides | Compounds 6a, 6b, 6f | Bacillus subtilis, S. aureus, E. coli | 6.25 | [10] |

| Aza-benzofurans | Compound 1 | Salmonella typhimurium | 12.5 | [11] |

| Aza-benzofurans | Compound 1 | Staphylococcus aureus | 12.5 | [11] |

| Aza-benzofurans | Compound 1 | Escherichia coli | 25 | [11] |

| Oxa-benzofurans | Compound 5 | Penicillium italicum | 12.5 | [11] |

| Oxa-benzofurans | Compound 6 | Colletotrichum musae | 12.5 - 25 | [11] |

| Hydrophobic Benzofuran Analogs | Four Analogs | Various Bacteria | 0.39 - 3.12 | [12] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties.[13] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[13][14] The mechanism often involves the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[14][15]

Quantitative Data on Anti-inflammatory Activity

| Compound Class | Specific Derivative | Assay | IC₅₀ (µM) | Reference |

| Fluorinated Benzofurans | Various Derivatives | IL-6 Inhibition | 1.2 - 9.04 | [13] |

| Fluorinated Benzofurans | Various Derivatives | NO Inhibition | 2.4 - 5.2 | [13] |

| Fluorinated Benzofurans | Various Derivatives | PGE₂ Inhibition | 1.1 - 20.5 | [13] |

| Aza-benzofurans | Compound 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [11] |

| Aza-benzofurans | Compound 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [11] |

| Piperazine/Benzofuran Hybrids | Compound 5d | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 | [14][15] |

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various pathologies. Benzofuran derivatives have been identified as potent antioxidants.[16][17] Their ability to scavenge free radicals is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[18]

Quantitative Data on Antioxidant Activity

The antioxidant capacity is often expressed as an IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound Class | Specific Derivative | Antioxidant Activity (DPPH Assay) | Reference |

| Benzofuran Derivatives | Compounds 6a, 6b, 6d, 6h, 6o, 6p, 6r | Showed very good antioxidant activity | [16] |

| 3,3-disubstituted-3H-benzofuran-2-ones | Various Derivatives | Evaluated for antioxidant capacity | [19][20] |

| 5-Hydroxybenzofuran-2-one Derivatives | Various Derivatives | High antioxidant capacity observed | [18] |

Mechanisms of Action & Signaling Pathways

The diverse biological activities of benzofuran derivatives stem from their ability to interact with and modulate various cellular targets and signaling pathways.

Anticancer Signaling Pathways

Many benzofuran compounds exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through both the intrinsic (mitochondrial) and extrinsic pathways. For instance, some derivatives cause an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[21][22][23] Others may act through p53-dependent pathways, leading to cell cycle arrest, typically at the G2/M phase.[24]

References

- 1. benchchem.com [benchchem.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jopcr.com [jopcr.com]

- 11. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 12. Synthesis and antimicrobial evaluation of new benzofuran derivatives [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. article.scholarena.com [article.scholarena.com]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]

- 22. BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 7-Methoxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

IUPAC Name: 7-methoxy-1-benzofuran[1]

CAS Number: 7168-85-6[1]

| Identifier | Value | Source |

| IUPAC Name | 7-methoxy-1-benzofuran | PubChem |

| CAS Number | 7168-85-6 | NIST, PubChem |

| Molecular Formula | C₉H₈O₂ | NIST, PubChem |

| Molecular Weight | 148.16 g/mol | PubChem |

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Boiling Point | 70-80 °C at 10 mmHg | Sigma-Aldrich |

| Molecular Weight | 148.1586 g/mol | NIST |

Spectroscopic Data

Mass Spectrometry (Electron Ionization): The NIST WebBook provides a mass spectrum for 7-Methoxybenzofuran, which is a key piece of data for its identification.[1]

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of the parent this compound was not found in the provided search results, a general synthetic route for a derivative, 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde, starting from vanillin has been described. This synthesis involves the reaction of vanillin with propargyl bromide to form a propargyl ether, which then undergoes a cesium fluoride-mediated Claisen rearrangement to construct the 2-methylbenzofuran ring.[4]

Furthermore, the synthesis of various this compound derivatives has been detailed in the context of their evaluation as tyrosinase inhibitors. For example, this compound-based triazole-acetamide derivatives have been synthesized by first preparing a this compound-based ester from o-vanillin and ethyl chloroacetate. This ester is then converted to a hydrazide, which is further reacted to form a triazole. Finally, the triazole is coupled with substituted acetanilides to yield the target compounds.[5]

Biological Activity and Potential Applications

This compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities.

Tyrosinase Inhibition

A notable area of research for this compound derivatives is their potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[6][7][8]

A series of this compound-triazole tethered N-phenylacetamides has been synthesized and evaluated for their anti-tyrosinase activity. Several of these compounds exhibited potent inhibition of tyrosinase, with IC₅₀ values significantly lower than the standard inhibitors, kojic acid and ascorbic acid.[9][10]

Quantitative Data: Tyrosinase Inhibition

| Compound | IC₅₀ (µM) |

| Hybrid 16h | 0.39 ± 1.45 |

| Hybrid 16f | 0.76 ± 1.71 |

| Kojic Acid (Standard) | 30.34 ± 1.00 |

| Ascorbic Acid (Standard) | 11.5 ± 1.00 |

Data from a study on this compound-triazole tethered N-phenylacetamides.[9][10]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

The following provides a general methodology for assessing the tyrosinase inhibitory potential of compounds, based on common practices in the field.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (substrate)

-

Test compounds (e.g., this compound derivatives)

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and kojic acid in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and the test compound solution to the designated wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (typically around 475-492 nm) at regular time intervals.

-

The rate of dopachrome formation is monitored, and the percentage of tyrosinase inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Anticancer Activity

Benzofuran derivatives are recognized for their potential as anticancer agents.[11] Studies have shown that certain synthetic benzofuran derivatives exhibit cytotoxic activity against various cancer cell lines, including leukemia, and cervix carcinoma.[11] The presence of a halogen in the benzofuran structure has been noted to potentially increase cytotoxic activity.[11] While specific studies focusing solely on the anticancer properties of the parent this compound were not prominent in the search results, the broader class of benzofurans, including its derivatives, remains an active area of investigation for the development of novel cancer therapies.[11]

Signaling Pathways and Experimental Workflows

Tyrosinase Inhibition and Melanin Synthesis Pathway

The primary mechanism of action for the investigated this compound derivatives is the inhibition of tyrosinase, a critical enzyme in the melanin synthesis pathway. This pathway is responsible for the production of melanin, the pigment that determines skin, hair, and eye color.

Caption: Mechanism of tyrosinase inhibition by this compound derivatives.

Synthetic Pathway for this compound-Triazole-Acetanilide Hybrids

The synthesis of biologically active derivatives of this compound often involves a multi-step process. The following diagram illustrates a typical workflow for creating a library of potential tyrosinase inhibitors.

Caption: Synthetic workflow for this compound derivatives.

References

- 1. Benzofuran, 7-methoxy- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. This compound-triazole tethered N -phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computat ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05084G [pubs.rsc.org]

- 6. Understanding Tyrosinase Inhibitors [614beauty.com]

- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of 7-Methoxybenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active natural products and synthetic compounds. Among these, derivatives featuring a 7-methoxy substitution have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of 7-methoxybenzofuran derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and enzyme-inhibitory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Anticancer Applications

This compound derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway, and the induction of apoptosis.

Quantitative Data: Cytotoxicity of this compound Derivatives

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofurans | 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | HeLa (Cervical Carcinoma) | - | [1] |

| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 11 | A549 (Lung Carcinoma) | 8.57 | [2] |

| Hybrid 12 | SGC7901 (Gastric Cancer) | 16.27 | [2] | |

| Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [2] | |

| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [2] | |

| 2-Benzoylbenzofuran Derivatives | Compound 11e | MCF-7 (Breast Cancer) | Potent | [2] |

| Halogenated Benzofurans | Compound 3 | HeLa (Cervical Carcinoma) | 1.136 | [2] |

| Compound 5 (Fluorinated) | Not Specified | 0.43 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Several this compound derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

Antimicrobial Applications

This compound derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. Their antimicrobial potential is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Aza-benzofuran derivative | Compound 1 | Salmonella typhimurium | 12.5 | [3] |

| Staphylococcus aureus | 12.5 | [3] | ||

| Escherichia coli | 25 | [3] | ||

| Aza-benzofuran derivative | Compound 2 | Staphylococcus aureus | 25 | [3] |

| Oxa-benzofuran derivative | Compound 5 | Penicillium italicum | 12.5 | [3] |

| Colletotrichum musae | 12.5-25 | [3] | ||

| Oxa-benzofuran derivative | Compound 6 | Penicillium italicum | 12.5 | [3] |

| Colletotrichum musae | 12.5-25 | [3] | ||

| Benzofuran-pyrimidine hybrids | Compound 4c | Various bacterial strains | 11.22 | [4] |

| Compound 6a | Various bacterial strains | 11.22 | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antimicrobial agent (positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the appropriate broth.

-

Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the this compound derivatives in the broth to obtain a range of concentrations.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

-

Controls: Include a growth control well (broth and inoculum, no compound), a sterility control well (broth only), and wells with a standard antimicrobial agent as a positive control.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Anti-inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, thereby reducing the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives

| Derivative | Assay | Cell Line | IC50 (µM) | Reference |

| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran (Compound 4) | NO release | RAW 264.7 | 4.38 | [5] |

| Aza-benzofuran derivative (Compound 1) | NO production inhibition | RAW 264.7 | 17.3 | [3] |

| Aza-benzofuran derivative (Compound 4) | NO production inhibition | RAW 264.7 | 16.5 | [3] |

| Piperazine/benzofuran hybrid (Compound 5d) | NO generation | RAW 264.7 | 52.23 ± 0.97 | [6] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

This compound derivatives

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess Reagent (prepared by mixing equal parts of Solution A and Solution B just before use).

-

Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.

-

Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathway: NF-κB and MAPK Inhibition

The NF-κB and MAPK signaling pathways are central to the inflammatory response. This compound derivatives can inhibit these pathways, leading to a reduction in the expression of pro-inflammatory genes.

Neuroprotective Applications

Neurodegenerative diseases are characterized by progressive neuronal loss. This compound derivatives have shown promise in protecting neurons from damage induced by excitotoxicity and oxidative stress.

Quantitative Data: Neuroprotective Activity

| Derivative | Assay | Protection against | Result | Reference |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity | Neuronal cell damage | Comparable to memantine at 30 µM | [7] |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1j) | NMDA-induced excitotoxicity | Neuronal cell damage | Marked anti-excitotoxic effects at 100 and 300 µM | [7] |

| Moracin O (5) | Glutamate-induced cell death | SK-N-SH cells | Significant protection (40-60% cell viability at 10 µM) | [8] |

| Moracin R (7) | Glutamate-induced cell death | SK-N-SH cells | Significant protection (40-60% cell viability at 10 µM) | [8] |

| Moracin P (8) | Glutamate-induced cell death | SK-N-SH cells | Significant protection (40-60% cell viability at 10 µM) | [8] |

Experimental Protocol: Evaluation of Neuroprotection against NMDA-induced Excitotoxicity

This protocol assesses the ability of compounds to protect primary neurons from damage caused by excessive stimulation of NMDA receptors.

Materials:

-

Primary cortical neuronal cells

-

Neurobasal medium supplemented with B27

-

N-methyl-D-aspartate (NMDA)

-

This compound derivatives

-

MTT assay reagents

Procedure:

-

Cell Culture: Culture primary cortical neurons in appropriate medium.

-

Compound Treatment: Treat the cultured neurons with various concentrations of the this compound derivatives for a specified pre-incubation period.

-

NMDA Exposure: Induce excitotoxicity by exposing the cells to a high concentration of NMDA (e.g., 100 µM) for a short period (e.g., 30 minutes).

-

Recovery: Remove the NMDA-containing medium and replace it with fresh medium. Incubate the cells for a recovery period (e.g., 24 hours).

-

Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer section.

-

Data Analysis: Compare the viability of cells treated with the derivatives and NMDA to cells treated with NMDA alone to determine the neuroprotective effect.

Enzyme Inhibitory Applications

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetics industry. Several this compound derivatives have been identified as potent tyrosinase inhibitors.

| Derivative | IC50 (µM) | Standard (Kojic Acid) IC50 (µM) | Reference |

| This compound-triazole N-phenylacetamide (16h) | 0.39 ± 1.45 | 30.34 ± 1.00 | [9] |

| This compound-triazole N-phenylacetamide (16f) | 0.76 ± 1.71 | 30.34 ± 1.00 | [9] |

This is a common in vitro assay to screen for tyrosinase inhibitors.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer

-

This compound derivatives

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add L-DOPA solution to each well to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the formation of dopachrome, the product of the reaction, by monitoring the increase in absorbance at 475 nm over time.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibitors of PDE4 have anti-inflammatory effects and are potential therapeutics for asthma and chronic obstructive pulmonary disease (COPD).

| Derivative | PDE4 Inhibition IC50 (µM) | Reference |

| 2-acetyl-7-methoxybenzofuran-4-carboxamide (3a) | Potent inhibitor | |

| 2-(hydroxymethyl)-7-methoxybenzofuran-4-carboxamide (3b) | Potent inhibitor |

Experimental Workflows

The discovery and development of therapeutic agents based on this compound derivatives typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents across a spectrum of diseases. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and neuroprotective models, coupled with their ability to modulate key signaling pathways, underscores their potential in drug discovery. The data and protocols presented in this technical guide serve as a valuable resource for researchers and drug development professionals, aiming to facilitate further investigation and accelerate the translation of these promising compounds from the laboratory to the clinic. Further optimization of the this compound core and exploration of its structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutic candidates.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. phytojournal.com [phytojournal.com]

- 9. benchchem.com [benchchem.com]

The Role of 7-Methoxybenzofuran in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a methoxy group at the 7-position of the benzofuran ring has been shown to be a key structural feature for enhancing the therapeutic potential of these compounds. This technical guide provides an in-depth overview of the role of 7-methoxybenzofuran in medicinal chemistry, with a focus on its application in the development of novel therapeutic agents. This document details the synthesis, biological activities, and mechanisms of action of this compound derivatives as tyrosinase inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and anticancer agents. Quantitative data from structure-activity relationship (SAR) studies are presented in tabular format for clear comparison. Furthermore, detailed experimental protocols for key biological assays are provided to facilitate the replication and extension of these findings. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of complex biological processes and experimental designs.

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a core structure in numerous natural products and synthetic molecules with significant therapeutic value.[1] The versatility of the benzofuran scaffold allows for chemical modifications at various positions, leading to a diverse array of derivatives with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The substitution pattern on the benzofuran ring plays a crucial role in determining the pharmacological profile of the resulting compounds. The this compound moiety, in particular, has emerged as a key pharmacophore in the design of potent and selective inhibitors of various enzymes and receptors. The presence of the methoxy group at the 7-position can influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby modulating its interaction with biological targets. This guide will explore the significant contributions of the this compound scaffold in three key areas of medicinal chemistry: tyrosinase inhibition, PDE4 inhibition, and anticancer agent development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available precursors such as o-vanillin. A common strategy involves the reaction of o-vanillin with an appropriate halo-compound to construct the furan ring. For instance, reaction with ethyl chloroacetate can lead to the formation of a this compound ester, which can be further modified.[4] Another approach involves the condensation of a this compound-2-yl)ethanone with an aldehyde to form chalcone derivatives.[5]

Experimental Protocol: Synthesis of this compound-based Triazole-N-phenylacetamide Hybrids[4]

A representative synthetic scheme for a series of this compound-triazole tethered N-phenylacetamides is outlined below.

Step 1: Synthesis of this compound-based ester

-

To a solution of o-vanillin in dimethylformamide (DMF), potassium carbonate is added as a base.

-

Ethyl chloroacetate is then added, and the reaction mixture is stirred, typically at room temperature, to yield the this compound-based ester.

Step 2: Synthesis of this compound-based hydrazide

-

The synthesized ester is treated with hydrazine monohydrate in methanol to produce the corresponding hydrazide.

Step 3: Synthesis of this compound-based triazole

-

The hydrazide is reacted with phenyl isothiocyanate, followed by sodium hydroxide-induced nucleophilic cyclization in distilled water to afford the triazole.[4]

Step 4: Synthesis of this compound-based triazole-N-phenylacetamide hybrids

-

The this compound-based triazole is reacted with a library of substituted acetanilides in the presence of potassium carbonate in DMF to yield the final hybrid compounds.[4]

Biological Activities of this compound Derivatives

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders.[6] Therefore, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries. Several this compound derivatives have been synthesized and evaluated for their tyrosinase inhibitory potential.[4][6]

A series of this compound-triazole tethered N-phenylacetamides demonstrated potent tyrosinase inhibitory activity, with several compounds showing significantly lower IC50 values than the standard inhibitors, kojic acid and ascorbic acid.[4][6]

| Compound ID | Substitution Pattern | IC50 (µM) vs. Fungal Tyrosinase |

| 16h | N-(2-methoxyphenyl)acetamide | 0.39 ± 1.45 |

| 16f | N-(3-nitrophenyl)acetamide | 0.76 ± 1.71 |

| 16g | 4-bromo | 1.08 ± 4.09 |

| 16c | 2-methyl-5-nitro | 1.53 ± 2.30 |

| 16j | 4-methyl | 1.70 ± 3.93 |

| 16d | 3,4-dichloro | 1.73 ± 3.80 |

| 16i | 2,5-dimethoxy | 2.12 ± 5.78 |

| 16e | 4-chloro | 4.88 ± 1.14 |

| Kojic Acid | (Standard) | 30.34 ± 1.00 |

| Ascorbic Acid | (Standard) | 11.5 ± 1.00 |

| Data sourced from Mushtaq et al. (2025).[4][6] |

This colorimetric assay is based on the ability of tyrosinase to oxidize L-DOPA to form dopachrome, a colored product with an absorbance maximum at approximately 475-510 nm.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Test compounds (this compound derivatives)

-

Kojic acid (positive control)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a fresh solution of L-DOPA in phosphate buffer.

-

Dissolve test compounds and kojic acid in DMSO to create stock solutions. Prepare serial dilutions to the desired concentrations.

-

-

Assay Plate Setup:

-

In a 96-well plate, add phosphate buffer to each well.

-

Add the test compound dilutions to the 'Test' wells.

-

Add the positive control (kojic acid) to the 'Positive Control' wells.

-

Add the vehicle (DMSO) to the 'Enzyme Control' wells.

-

Add the tyrosinase solution to all wells except the 'Blank' wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Incubate the plate at a specified temperature (e.g., 25-37°C) for a set time (e.g., 10-20 minutes).

-

Measure the absorbance of each well at 510 nm using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme control and A_sample is the absorbance of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is a key enzyme in the inflammatory cascade and is a validated target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[7][8] The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of inflammatory cells.

A series of this compound-4-carboxamides have been identified as potent PDE4 inhibitors.[8]

| Compound ID | R Group | PDE4 IC50 (µM) |

| 3a | -COCH3 | 0.0016 |

| 3e | -COCF3 | 0.00241 |

| 3f | -SO2CH3 | 0.0068 |

| 3b | -CH(OH)CH3 | 0.0086 |

| 3d | -CH2CH2CH3 | 0.017 |

| 3c | -CH2CH3 | 0.027 |

| 3g | -H | 0.77 |

| Rolipram | (Standard) | 0.0035 |

| Data sourced from Buckley et al. (2000).[8] |

This assay measures the inhibition of PDE4 activity by monitoring the change in fluorescence polarization of a fluorescein-labeled cAMP (FAM-cAMP) substrate.

Materials:

-

Recombinant human PDE4 enzyme

-

FAM-cAMP substrate

-

Test compounds (this compound derivatives)

-

Rolipram or Roflumilast (positive control)

-

Assay Buffer

-

Binding Agent (e.g., IMAP™ Binding Solution)

-

384-well, black, low-volume microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds and positive control in DMSO.

-

-

Assay Plate Preparation:

-

Add the diluted compounds or controls to the wells of a 384-well plate.

-

-

Enzyme and Substrate Addition:

-

Add the PDE4 enzyme solution to each well (except "no enzyme" controls).

-

Initiate the reaction by adding the FAM-cAMP substrate solution to all wells.

-

-

Incubation and Termination:

-

Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

-

Stop the reaction by adding the Binding Agent solution.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well.

-

Calculate the percent inhibition for each compound concentration relative to the high and low controls.

-

Determine the IC50 value from the dose-response curve.

-

Anticancer Activity

The benzofuran scaffold is present in numerous compounds with demonstrated anticancer activity.[9][10] Derivatives of this compound have been synthesized and shown to possess cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[9][11]

Several benzofuran derivatives, including those with a methoxy group, have been evaluated for their cytotoxicity against different cancer cell lines.[9]

| Compound ID | K562 (leukemia) IC50 (µM) | MOLT-4 (leukemia) IC50 (µM) | HeLa (cervix carcinoma) IC50 (µM) | HUVEC (normal cells) IC50 (µM) |

| 1c | 20 | 180 | 20 | 20 |

| 1e | 25 | 25 | 25 | 25 |

| 2d | 85 | 85 | 85 | 85 |

| 3a | 25 | 25 | 25 | 25 |

| 3d | 20 | 20 | 20 | 6 |

| Data sourced from Napiorkowska et al. (2019).[9] |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., K562, HeLa)

-

Cell culture medium

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Signaling Pathways

mTOR Signaling Pathway in Cancer

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][8][12][13] Benzofuran derivatives have been identified as inhibitors of the mTOR pathway.[2][14]

Caspase-Mediated Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The activation of caspases, a family of cysteine proteases, is a central event in apoptosis.[2][3][9][15][16]

Experimental Workflows

Conclusion

The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as tyrosinase inhibitors, PDE4 inhibitors, and anticancer agents. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of medicinal chemistry. Future work in this area could focus on the optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of other biological targets for this compound derivatives could unveil new therapeutic applications for this versatile scaffold. The continued investigation of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly contribute to the advancement of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

Preliminary Biological Screening of 7-Methoxybenzofuran Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The incorporation of a methoxy group at the 7-position of the benzofuran ring has been shown to modulate the pharmacological properties of these molecules, leading to the development of potent agents with potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological screening of 7-methoxybenzofuran compounds, focusing on their anti-inflammatory, tyrosinase inhibitory, antioxidant, antibacterial, and anticancer activities. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the subject.

Data Presentation

The biological activities of various this compound derivatives are summarized in the tables below, providing a comparative analysis of their potency.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | Cell Line | IC50 / Inhibition | Reference |

| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | Nitric Oxide (NO) Release | RAW 264.7 | IC50: 4.38 µM | [1][2] |

| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | IL-1β Production (at 10 µM) | RAW 264.7 | 51.5 ± 12.5% inhibition | [2] |

| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | IL-6 Production (at 10 µM) | RAW 264.7 | 83.8 ± 1.6% inhibition | [2] |

| This compound pyrazoline derivative (4g) | Carrageenan-induced rat paw edema | - | 83.89% inhibition | [3] |

| This compound pyrazoline derivative (5m) | Carrageenan-induced rat paw edema | - | 80.49% inhibition | [3] |

Table 2: Tyrosinase Inhibitory Activity of this compound Derivatives

| Compound | Enzyme Source | IC50 | Reference |

| N-(2-methoxyphenyl)acetamide linked this compound (16h) | Fungal Tyrosinase | 0.39 ± 1.45 µM | [4][5] |

| N-(3-nitrophenyl)acetamide linked this compound (16f) | Fungal Tyrosinase | 0.76 ± 1.71 µM | [4][5] |

| Kojic Acid (Standard) | Fungal Tyrosinase | 30.34 ± 1.00 µM | [4] |

| Ascorbic Acid (Standard) | Fungal Tyrosinase | 11.5 ± 1.00 µM | [4] |

Table 3: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 | Reference |

| Ailanthoidol (a this compound derivative) | Huh7 (hepatoma) | Cell Viability | 45 µM (24h), 22 µM (48h) | [6] |

| 2-acetyl-7-phenylaminobenzofuran hybrid (27) | MDA-MB-468 (breast cancer) | Antiproliferation | 0.16 µM | [6] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (lung cancer) | MTT Assay | Not specified, but most promising | [7] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 and HepG2 (lung and liver cancer) | MTT Assay | Significant activity | [7] |

| Benzofuran derivative (17i) | H460 (lung cancer) | Anti-proliferation | 2.06 ± 0.27 µM | [8] |

| Benzofuran derivative (17i) | MCF-7 (breast cancer) | Anti-proliferation | 2.90 ± 0.32 µM | [8] |

Table 4: Antimicrobial Activity of this compound Derivatives

| Compound | Organism | Assay | MIC / Zone of Inhibition | Reference |

| 7-methoxy benzofuran pyrazoline derivatives (p-chloro substituted) | E. coli, B. subtilis | Not specified | Good activity | [3] |

| 7-methoxy benzofuran pyrazoline derivatives (p-fluoro substituted) | E. coli, B. subtilis | Not specified | Good activity | [3] |

| 2-(7-methoxy-3-methyl-1-benzofuran-2-yl)-4H-chromon-4-ones | S. aureus, E. coli | Not specified | Almost equivalent to Streptomycin | [9] |

| 6-methoxy-2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23) | MRSA 43300 | Disk Diffusion | 18.33 ± 0.4 mm | [10] |

| 6-methoxy-2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23) | P. aeruginosa 9027 | Disk Diffusion | 12.33 ± 0.4 mm | [10] |

Experimental Protocols

Anti-inflammatory Activity Assays

This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound test compounds

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[11]

-

Pre-treat the cells with various concentrations of the this compound compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[11]

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

Add an equal volume of Griess reagent A to the supernatant, followed by an equal volume of Griess reagent B.

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.[11]

-

Measure the absorbance at 540 nm using a microplate reader.[11]

-

Calculate the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This protocol describes the quantification of PGE2, another key inflammatory mediator, in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

PGE2 ELISA kit (containing PGE2 standard, primary antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

-

Cell culture supernatants from the NO production assay

-

Wash buffer

-

Microplate reader

Procedure:

-

Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

-

Add 50 µL of the PGE2 standard or cell culture supernatant to the appropriate wells of the pre-coated microplate.

-

Add 50 µL of the primary anti-PGE2 antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the wells multiple times with the provided wash buffer.

-

Add 100 µL of the HRP-conjugated secondary antibody solution to each well and incubate for 1 hour at room temperature.

-

Wash the wells again as described in step 5.

-

Add 100 µL of the TMB substrate to each well and incubate for 10-30 minutes at room temperature in the dark.

-

Add 50 µL of the stop solution to each well to terminate the reaction.

-

Immediately read the absorbance at 450 nm using a microplate reader.

-

The concentration of PGE2 is inversely proportional to the absorbance and is calculated based on the standard curve.

Tyrosinase Inhibition Assay

This assay determines the ability of this compound compounds to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound test compounds

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compounds and kojic acid in DMSO.

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Measure the absorbance at 475-490 nm in kinetic mode for 30-60 minutes at 25°C.[12]

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of tyrosinase inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the uninhibited control.

-

The IC50 value is determined from a dose-response curve.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound compounds for 24, 48, or 72 hours.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[13]

-

Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.